2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a complex organic compound that features a triazolo-pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the oxidative functionalization of methyl-azaheteroarenes, which is facilitated by reagents such as iodine (I2) and dimethyl sulfoxide (DMSO) . Another approach involves the use of copper-catalyzed direct C-H arylation to construct the triazolo-pyrazine core .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazolo-pyrazine core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), dimethyl sulfoxide (DMSO), and various metal catalysts such as copper (Cu) for arylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of quinoline-linked diheterocycles .
Scientific Research Applications
2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential kinase inhibitor, which could make it useful in cancer treatment.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyridines: These compounds share a similar triazolo core structure and are also studied for their potential medicinal applications.
Triazolopiperazines: These compounds are evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.
Uniqueness
2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. Its triazolo-pyrazine core structure provides a versatile platform for further chemical modifications and optimization for therapeutic use.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-23-15-14-20-19-12(21(14)7-6-17-15)8-18-13(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHVAWTMXPRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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